3-Chloro-2-fluoro-5-nitroanisole
Description
3-Chloro-2-fluoro-5-nitroanisole is a halogenated nitroaromatic compound with the molecular formula C₇H₅ClFNO₃ and a molecular weight of 205.57 g/mol . Its structure features a methoxy group (-OCH₃) at position 1, fluorine at position 2, chlorine at position 3, and a nitro group (-NO₂) at position 5 on the benzene ring. The compound is registered under CAS numbers 93601-85-5 and 101403-24-1 . It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSMAOWDIZHSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252875 | |
| Record name | Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2181829-18-3 | |
| Record name | Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2181829-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-nitroanisole typically involves multi-step reactions starting from anisole. The process includes:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated anisole is then subjected to halogenation reactions to introduce chlorine and fluorine atoms. This can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-Chloro-2-fluoro-5-aminoanisole.
Oxidation: Formation of 3-Chloro-2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
3-Chloro-2-fluoro-5-nitroanisole is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine, fluorine, and nitro) influence its reactivity and interaction with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-chloro-2-fluoro-5-nitroanisole to other halogenated nitroanisoles are critical for understanding its unique properties. Below is a detailed comparison:
Structural and Physical Properties
Spectroscopic and Stability Insights
- Spectroscopic Profiles : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent positions significantly influence infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, fluorine’s strong electronegativity in this compound causes distinct deshielding in ¹⁹F NMR .
- Thermal Stability : Halogenated nitroanisoles generally exhibit lower thermal stability due to nitro group decomposition. However, the fluorine atom in this compound may mitigate this by enhancing resonance stabilization .
Research Findings and Industrial Relevance
- Synthetic Routes : Efficient synthesis of this compound often involves Friedel-Crafts alkylation followed by nitration and halogenation, similar to methods used for 2-chloro-4-fluoro-5-nitroanisole .
- Safety Considerations : Like other nitroaromatics, this compound requires careful handling (e.g., UN 3265 classification for corrosive liquids) .
- Market Availability : Suppliers such as TCI Chemicals and Avocado Research Chemicals offer derivatives like 3-chloro-5-fluoroanisole and 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride, highlighting industrial demand for multifunctional halogenated aromatics .
Biological Activity
3-Chloro-2-fluoro-5-nitroanisole (CFNA) is an organic compound with the molecular formula C₇H₅ClFNO₃ and a molecular weight of 205.57 g/mol. It is a derivative of anisole, characterized by the substitution of the methoxy group with chlorine, fluorine, and nitro groups. This unique structure enhances its reactivity and potential interactions with various biological targets, making it significant in both chemical synthesis and biological research.
The biological activity of CFNA is largely influenced by its electron-withdrawing groups (chlorine, fluorine, and nitro). These groups enhance its reactivity towards biological molecules, including enzymes and receptors. Such interactions can modulate various biochemical pathways, which may lead to therapeutic applications or toxicity profiles. Research indicates that CFNA can inhibit certain enzyme activities, potentially affecting metabolic pathways in target organisms.
Interaction Studies
Studies have shown that CFNA interacts with several biological targets:
- Enzymatic Inhibition : CFNA has been observed to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism and toxicity.
- Receptor Binding : The compound's structural components allow it to bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.
Toxicity Assessments
Toxicity studies have been conducted using model organisms such as Tetrahymena and Arabidopsis thaliana. These studies assess the compound's effects on growth and survival:
| Organism | Observed Effects | Concentration (mg/L) |
|---|---|---|
| Tetrahymena | Inhibition of growth at high concentrations | 10.00 |
| Arabidopsis thaliana | Reduced fresh weight and fruit weight | 0.01 - 10 |
These findings indicate that CFNA exhibits varying degrees of toxicity depending on the concentration and organism tested.
Case Study 1: Enzymatic Activity Inhibition
In a study focused on the inhibition of the PI3K/AKT pathway, CFNA was shown to downregulate cyclin D1 expression in human leukemic cells. This suggests that CFNA could play a role in cancer therapy by modulating cell proliferation pathways .
Case Study 2: Herbicidal Activity
CFNA has also been evaluated for its herbicidal properties against various plant species. Preliminary screening indicated that it could affect the growth of Arabidopsis thaliana, demonstrating herbicidal potential at lower application rates compared to traditional herbicides .
Comparative Analysis with Similar Compounds
To better understand CFNA's unique properties, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-Chloro-2-fluoroanisole | Lacks nitro group; reduced reactivity | Lower enzymatic inhibition |
| 2-Fluoro-5-nitroanisole | Lacks chlorine; affects receptor binding | Different binding profile |
| 3-Chloro-5-nitroanisole | Lacks fluorine; alters chemical behavior | Varies in toxicity |
CFNA's combination of chlorine, fluorine, and nitro groups enhances its reactivity compared to these similar compounds, making it a valuable intermediate in organic synthesis and research applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-2-fluoro-5-nitroanisole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of a pre-chlorinated and fluorinated anisole derivative. Key parameters include:
- Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like sulfonation or over-nitration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate the product. Yield optimization requires monitoring reaction progression via TLC or HPLC .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm) and HRMS (expected molecular ion at m/z 235.58 for C₇H₄ClFNO₃) .
Q. How can researchers distinguish this compound from structural isomers using spectroscopic methods?
- Methodological Answer :
- NMR : The unique coupling patterns of fluorine (¹⁹F NMR, δ -110 to -120 ppm for aromatic F) and chlorine (³⁵Cl isotopic splitting in MS) differentiate positional isomers .
- IR Spectroscopy : Nitro group absorption at ~1520 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ provide additional confirmation .
- HPLC Retention Times : Reverse-phase C18 columns (acetonitrile/water gradient) can separate isomers based on polarity differences caused by substituent positions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
- pH Sensitivity : Hydrolytic stability tests (aqueous buffers at pH 2–12, 25°C) reveal rapid decomposition in alkaline conditions (pH >10) due to methoxy group cleavage. Neutral or acidic conditions are preferred for storage .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, F, NO₂) influence the electrophilic substitution reactivity of this compound?
- Methodological Answer :
- Directing Effects : Nitro (-NO₂) and chloro (-Cl) groups are meta-directing, while fluorine (-F) is ortho/para-directing. Computational DFT studies (e.g., Gaussian09) can map electron density to predict regioselectivity in further substitutions .
- Kinetic Studies : Competitive reactions with bromine or iodonium salts under controlled conditions reveal relative activation energies for substitution at available positions .
Q. What computational models predict the reaction pathways for nitro group reduction in this compound?
- Methodological Answer :
- DFT Simulations : Model transition states for catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Sn/HCl). Predict intermediates like hydroxylamines or amines using software (e.g., ORCA) .
- Experimental Validation : Compare simulated activation energies with experimental kinetics (Arrhenius plots) from controlled reductions monitored by in situ FTIR .
Q. How can researchers resolve contradictions in reported nitration yields of halogenated anisoles?
- Methodological Answer :
- Meta-Analysis : Systematically compare literature data (e.g., solvent polarity, catalyst loading) using statistical tools (ANOVA) to identify outliers .
- Controlled Replication : Reproduce conflicting protocols (e.g., HNO₃ concentration, reaction time) while tracking intermediates via LC-MS to pinpoint yield-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
